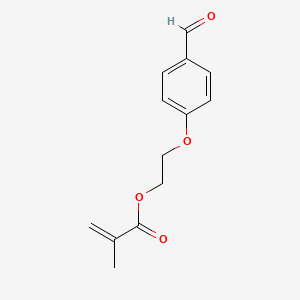
2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.248 g/mol . It is known for its unique structure, which includes a formyl group attached to a phenoxyethyl moiety, and a 2-methylprop-2-enoate ester group. This compound is used in various scientific research applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with methacryloyl chloride . The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Carboxyphenoxy)ethyl 2-methylprop-2-enoate.
Reduction: 2-(4-Hydroxyphenoxy)ethyl 2-methylprop-2-enoate.
Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and polymers.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and esters.
Medicine: As a precursor for the synthesis of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The formyl group can undergo nucleophilic addition reactions, while the ester group can participate in esterification and transesterification reactions. The phenoxy group can also engage in various substitution reactions, making this compound versatile in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Hydroxyphenoxy)ethyl 2-methylprop-2-enoate: Similar structure but with a hydroxy group instead of a formyl group.
2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate: Contains a benzoyl group instead of a formyl group.
Uniqueness
2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate is unique due to the presence of both a formyl group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
36840-99-0 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
2-(4-formylphenoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-10(2)13(15)17-8-7-16-12-5-3-11(9-14)4-6-12/h3-6,9H,1,7-8H2,2H3 |
Clé InChI |
TZYNBBKNRGRCLN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


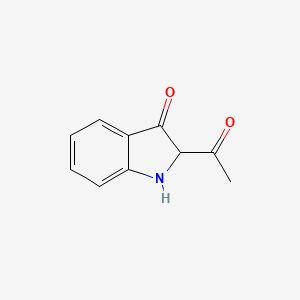
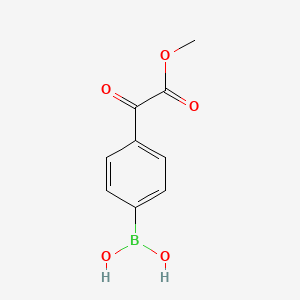
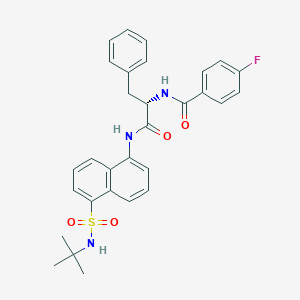
![tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate](/img/structure/B12954296.png)
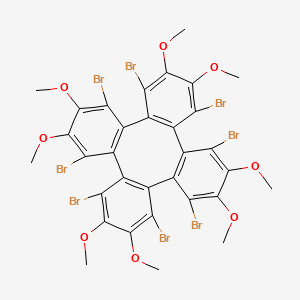

![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate](/img/structure/B12954311.png)

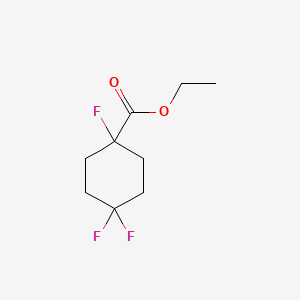
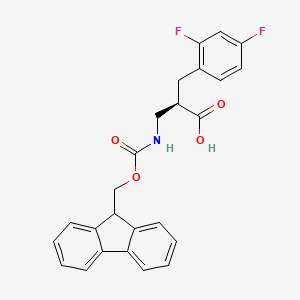
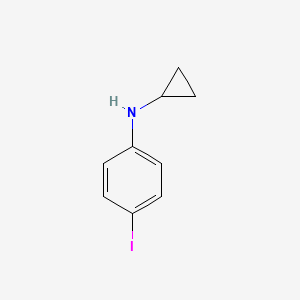
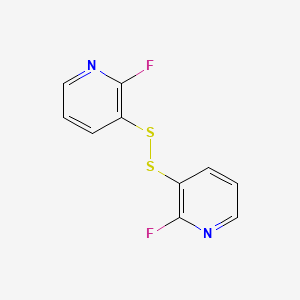

![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
